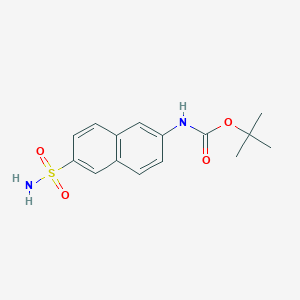

tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate” is a chemical compound with the CAS Number: 2287344-14-1 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate” can be represented by the Inchi Code: 1S/C15H18N2O4S/c1-15(2,3)21-14(18)17-12-6-4-11-9-13(22(16,19)20)7-5-10(11)8-12/h4-9H,1-3H3,(H,17,18)(H2,16,19,20) . The molecular weight of the compound is 322.38 .Physical And Chemical Properties Analysis

“tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate” is a powder at room temperature . It has a molecular weight of 322.38 .Applications De Recherche Scientifique

Organic Synthesis and Building Blocks

One significant application of tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate derivatives is in organic synthesis, where these compounds serve as building blocks for constructing complex molecules. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds demonstrate potential as versatile intermediates in organic synthesis, facilitating a range of chemical transformations (Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005).

Catalysis

In catalysis, tert-butyl phenyl sulfoxide has been employed as a traceless precatalyst for generating sulfenate anions under basic conditions, catalyzing the coupling of benzyl halides to trans-stilbenes. This showcases the compound's utility in facilitating catalytic processes with high purity product isolation, highlighting its role in developing more efficient and selective catalytic methods (Mengnan Zhang et al., 2015).

Material Science

In material science, tert-butyl carbazole derivatives have been explored for their strong blue emissive properties and potential as fluorescent sensory materials. These derivatives, particularly those modified with benzothiazole, have shown effectiveness in detecting volatile acid vapors, suggesting their application in developing new sensory materials for environmental monitoring and chemical detection (Jiabao Sun et al., 2015).

Environmental and Analytical Applications

Furthermore, derivatives of tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate have found applications in environmental and analytical chemistry. For example, methods have been developed for the determination of carbamate, phenylurea, and phenoxy acid herbicide residues by gas chromatography, utilizing derivatization reactions that involve tert-butyl compounds. These advancements indicate the role of tert-butyl derivatives in improving analytical methods for environmental monitoring and safety (E. Crespo-Corral et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-15(2,3)21-14(18)17-12-6-4-11-9-13(22(16,19)20)7-5-10(11)8-12/h4-9H,1-3H3,(H,17,18)(H2,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYWNEXTEQWCMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2894971.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2894975.png)

![4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B2894979.png)

![[4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2894982.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-methylphenyl)carbamate](/img/structure/B2894985.png)

![4-[(2,6-Dichlorophenyl)thio]-5-methoxy-2-(2-pyridinyl)pyrimidine](/img/structure/B2894987.png)

![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)